molecular formula C10H18ClF2N3 B12236912 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride

Cat. No.: B12236912
M. Wt: 253.72 g/mol
InChI Key: NJXBTASNAXSZBF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-pentylpyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a pentyl chain at the N-position of the pyrazole ring and a 2,2-difluoroethyl substituent. Its molecular formula is C₆H₁₀ClF₂N₃, with a molecular weight of 197.62 g/mol (CAS: 1197235-74-7) .

Properties

Molecular Formula

C10H18ClF2N3

Molecular Weight

253.72 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H17F2N3.ClH/c1-2-3-4-5-13-9-6-14-15(7-9)8-10(11)12;/h6-7,10,13H,2-5,8H2,1H3;1H

InChI Key

NJXBTASNAXSZBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)CC(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process might include the preparation of intermediate compounds, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It serves as a probe for studying biological processes involving fluorinated compounds, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Fluorinated pyrazole amines exhibit diverse properties depending on substituent positions, halogenation patterns, and salt forms. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (1197235-74-7) C₆H₁₀ClF₂N₃ 197.62 N-pentyl, 2,2-difluoroethyl Enhanced lipophilicity; potential improved bioavailability
1-(2,2-Difluoroethyl)-3-methylpyrazol-4-amine HCl C₆H₁₀ClF₂N₃ 197.62 3-methyl, 2,2-difluoroethyl Reduced steric bulk; lower logP vs. pentyl analog
5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine HCl C₁₂H₁₃ClF₂N₃ Not reported 5-difluoromethyl, N-2-methylphenyl Aromatic interactions; agrochemical applications
N-[1-(2,5-Dimethoxyphenyl)ethyl]-1-methylpyrazol-4-amine diHCl C₁₄H₂₂Cl₂N₃O₂ Not reported 2,5-dimethoxyphenyl, dihydrochloride salt Increased solubility; electron-donating methoxy groups
Key Observations :

Difluoroethyl vs. Difluoromethyl: The 2,2-difluoroethyl group in the target compound provides stronger electron-withdrawing effects than a 5-difluoromethyl substituent (as in ), which may further reduce amine basicity and improve absorption .

Salt Forms: The dihydrochloride salt in the dimethoxyphenyl analog likely offers higher aqueous solubility than the target compound’s single hydrochloride, critical for intravenous formulations.

Aromatic vs.

Fluorine-Induced Electronic and Bioavailability Effects

Fluorine’s electronegativity significantly impacts molecular properties:

  • Reduced Basicity : The difluoroethyl group in the target compound lowers the pKa of the adjacent amine, decreasing ionization at physiological pH and enhancing gastrointestinal absorption .
  • Metabolic Stability : Fluorine substitution can protect against oxidative metabolism, as seen in analogs like , which are explored for agrochemical durability .

Biological Activity

1-(2,2-Difluoroethyl)-N-pentylpyrazol-4-amine; hydrochloride is a synthetic compound characterized by a pyrazole ring and a difluoroethyl substituent. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H18ClF2N
  • Molecular Weight : 253.72 g/mol
  • CAS Number : 1856023-54-5

The presence of the difluoroethyl group may enhance the compound's lipophilicity and influence its interaction with biological targets, potentially affecting its pharmacokinetic properties.

The biological activity of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine; hydrochloride is likely mediated through its interaction with specific enzymes and receptors. The difluoroethyl group may increase binding affinity due to its electron-withdrawing nature, facilitating interactions with nucleophilic sites on target biomolecules.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameStructure FeatureUnique Aspect
1-(3-Fluoropropyl)-N-pentylpyrazol-4-aminePropyl group instead of difluoroethylDifferent halogen substitution
N-pentylpyrazol-4-amineLacks difluoroethyl substitutionSimpler structure; potential for different activity
1-(2-Chloroethyl)-N-pentylpyrazol-4-amineChlorine instead of fluorineMay exhibit different reactivity and selectivity

Case Studies and Research Findings

Research on similar compounds provides insight into the potential biological activity of 1-(2,2-difluoroethyl)-N-pentylpyrazol-4-amine; hydrochloride:

  • Anti-inflammatory Activity : A study on related pyrazole derivatives demonstrated significant inhibition of COX enzymes, suggesting a mechanism for reducing inflammation.
  • Anticancer Potential : In vitro studies on pyrazole compounds have shown induction of apoptosis in various cancer cell lines, indicating that structural variations can influence efficacy.
  • Analgesic Effects : Research indicates that certain pyrazole derivatives modulate pain pathways in animal models, providing evidence for potential analgesic applications.

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